GABAB Receptor Agonist Potency of 4-Iodophenyl vs. 4-Ethynylphenyl Congener: Direct Head-to-Head Comparison
In a head-to-head study, the racemic 4-iodophenyl analog (compound 1c) demonstrated an ED50 of 32 µM at GABAB receptors, making it the most potent congener among all synthesized baclofen analogs in that series. By comparison, the 4-ethynylphenyl analog (compound 1b) required an EC50 of 240 µM to achieve receptor activation—a 7.5-fold higher concentration [1]. This establishes the 4-iodophenyl substitution as the optimal aryl halide modification for GABAB receptor engagement within the tested analog set, directly informing selection of the iodo congener for pharmacological probe development.
| Evidence Dimension | GABAB receptor agonist potency (functional activity) |
|---|---|
| Target Compound Data | ED50 = 32 µM [racemic (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride (1c)] |
| Comparator Or Baseline | EC50 = 240 µM [racemic (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid hydrochloride (1b)]; prototypic agonist baclofen (2) used as reference standard |
| Quantified Difference | 7.5-fold lower EC50/ED50 for 4-iodophenyl vs. 4-ethynylphenyl congener |
| Conditions | GABAB receptor-mediated functional assay in HEK293 cells overexpressing GABAB receptors; EC50/ED50 values derived from concentration-response curves |
Why This Matters
This direct potency comparison identifies the 4-iodophenyl substitution as the superior aryl modification for GABAB receptor activation among close structural analogs, providing a quantitative basis for selecting this compound over other aryl-substituted baclofen congeners in pharmacological studies.
- [1] Attia, M.I.; Herdeis, C.; Bräuner-Osborne, H. Synthesis and pharmacological characterization of certain baclofen analogues. Digest Journal of Nanomaterials and Biostructures, 2013, 8(1), 139–149. View Source
